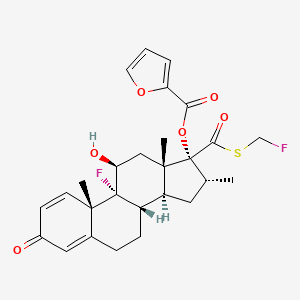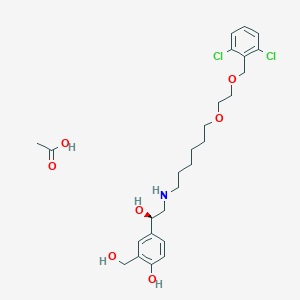![molecular formula C17H9ClF6N4O3S B13418220 2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, nitro, and benzothiazolyl groups
準備方法
The synthesis of 2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide involves several steps. The general synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an oxidizing agent.
Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar compounds include other benzothiazole derivatives and trifluoromethyl-substituted amides. Compared to these compounds, 2-Chloro-N-[2,2,2-trifluoro-1-[(6-nitro-2-benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 2-Chloro-N-[2,2,2-trifluoro-1-(benzothiazolyl)amino]benzamide
- 2-Chloro-N-[2,2,2-trifluoro-1-(6-nitrobenzothiazolyl)amino]benzamide
- 2-Chloro-N-[2,2,2-trifluoro-1-(benzothiazolyl)amino]-1-(trifluoromethyl)ethyl]benzamide
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
特性
分子式 |
C17H9ClF6N4O3S |
|---|---|
分子量 |
498.8 g/mol |
IUPAC名 |
2-chloro-N-[1,1,1,3,3,3-hexafluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propan-2-yl]benzamide |
InChI |
InChI=1S/C17H9ClF6N4O3S/c18-10-4-2-1-3-9(10)13(29)26-15(16(19,20)21,17(22,23)24)27-14-25-11-6-5-8(28(30)31)7-12(11)32-14/h1-7H,(H,25,27)(H,26,29) |
InChIキー |
GQSJCRLCUJUQDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)

![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)


